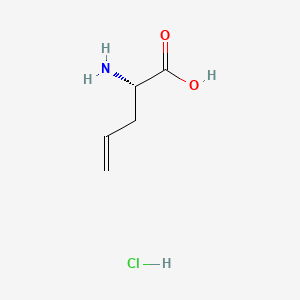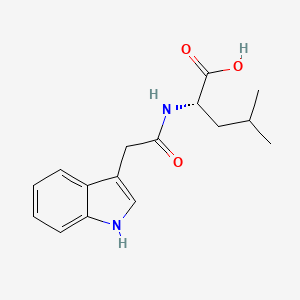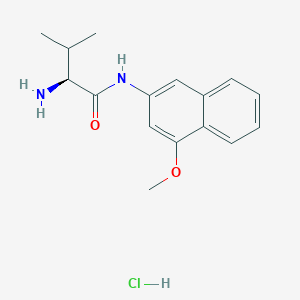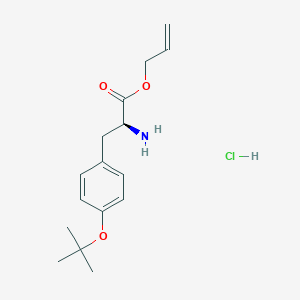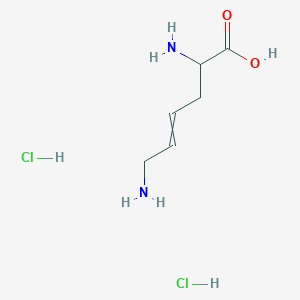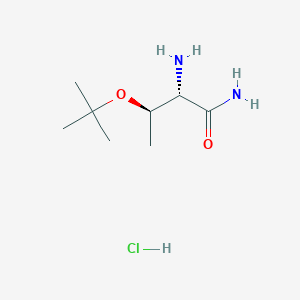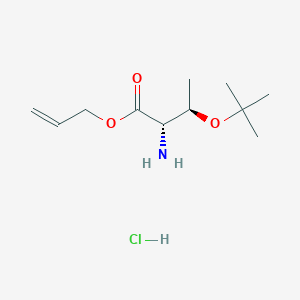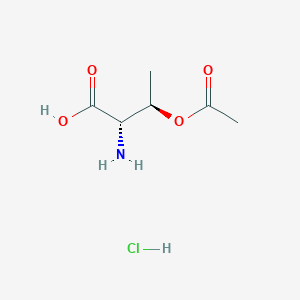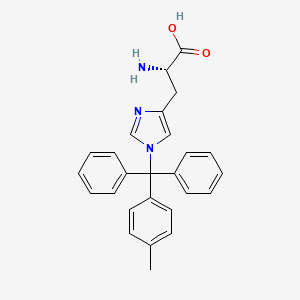
H-His(1-mtt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-His(1-mtt)-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a modified histidine-containing peptide that can be synthesized using different methods.
科学的研究の応用
Molecular Hydrogen's Anti-Inflammatory Effects : A study investigated the role of heme oxygenase-1 (HO-1) in the anti-inflammatory effects of molecular hydrogen in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The findings suggest that molecular hydrogen can regulate pro- and anti-inflammatory cytokines in such macrophages, partially mediated by HO-1 expression and activation (Chen et al., 2013).
Hydrogen as a Radioprotector : Another research focused on hydrogen's potential as a novel radioprotector, particularly for protecting male germ cells from radiation-induced damage. The study highlighted hydrogen's capability to reduce hydroxyl radicals (•OH), which are known to cause significant cellular damage (Chuai et al., 2012).
作用機序
Target of Action
The primary target of H-His(1-mtt)-OH, also known as MTT, is the metabolically active cells . The compound interacts with the NAD(P)H-dependent oxidoreductase enzymes present in these cells .
Mode of Action
MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells . This reduction is facilitated by the NAD(P)H-dependent oxidoreductase enzymes within the cells . The more metabolically active the cells are, the more MTT is reduced, leading to a darker solution .
Biochemical Pathways
The reduction of MTT primarily involves the cellular metabolic activity, specifically the action of NAD(P)H-dependent oxidoreductase enzymes . These enzymes are part of the cellular redox system and play a crucial role in various biochemical pathways, including cellular respiration .
Pharmacokinetics
The pharmacokinetics of MTT primarily involve its absorption and metabolism within the cells. Once absorbed, the MTT is reduced by the cellular enzymes to form formazan . The rate of this reduction process, which can be quantified by measuring the absorbance at 500-600 nanometers using a multi-well spectrophotometer, is indicative of the compound’s bioavailability .
Result of Action
The reduction of MTT to formazan results in a color change from yellow to purple. This color change is used as an indicator of cell viability, proliferation, and cytotoxicity . The darker the solution, the greater the number of viable, metabolically active cells .
Action Environment
The action of MTT is influenced by various environmental factors. For instance, the presence of certain growth factors, cytokines, and nutrients can enhance cellular metabolic activity, thereby increasing the reduction of MTT . Conversely, cytotoxic or growth-inhibiting agents can decrease metabolic activity, leading to a lighter solution .
特性
IUPAC Name |
(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYUUIKLMCEIP-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



